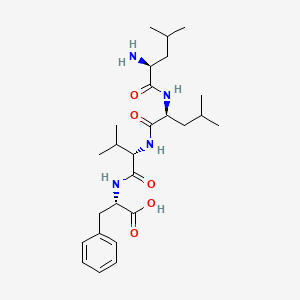

H-Leu-Leu-Val-Phe-OH

Description

Significance of Synthetic Peptides in Biochemistry and Pharmaceutical Research

Synthetic peptides, which are short chains of amino acids created in a laboratory, are pivotal in advancing our understanding of biological processes and in the development of new therapeutic agents. creative-enzymes.comnih.gov These engineered molecules can replicate the functions of natural peptides or be designed with novel properties. creative-enzymes.com In biochemistry, synthetic peptides are invaluable tools for investigating enzyme activity, receptor binding, and signal transduction pathways. creative-enzymes.comnih.gov They allow researchers to study protein-protein interactions and cellular mechanisms in a controlled manner. creative-enzymes.com

In the pharmaceutical industry, synthetic peptides have emerged as a versatile class of drugs with high specificity and potency. researchgate.netmdpi.com Their ability to target receptors with precision often results in fewer off-target effects compared to small molecule drugs. creative-enzymes.comnih.gov This has led to the development of peptide-based therapeutics for a wide range of conditions, including metabolic disorders, cancer, and infectious diseases. researchgate.netmdpi.com Furthermore, synthetic peptides are crucial in the development of vaccines and diagnostic tools, such as immunoassays, where they act as specific antigens. creative-enzymes.com The ability to chemically modify synthetic peptides, for instance by incorporating non-natural amino acids or through cyclization, further enhances their stability and therapeutic potential. nih.govfrontiersin.org

H-Leu-Leu-Val-Phe-OH as a Model System for Peptide Investigation

This compound, a synthetic tetrapeptide, serves as a valuable model system for various investigations in peptide chemistry and biology. chemimpex.com Its defined sequence of hydrophobic and aromatic amino acids provides a platform to study fundamental peptide properties and interactions. vulcanchem.com Researchers utilize this compound as a building block in the synthesis of more complex peptides, aiding in the development of novel pharmaceuticals. chemimpex.com

The structure of this compound makes it a suitable substrate for studying the activity of certain enzymes, particularly proteases like chymotrypsin (B1334515) that cleave after aromatic residues. vulcanchem.com This property is exploited in enzyme activity assays and for screening potential drug candidates. vulcanchem.com Moreover, its ability to mimic natural peptides allows for the exploration of biological pathways and protein-protein interactions, offering insights that can inform the design of innovative treatments. chemimpex.com The study of model peptides like this compound is also crucial for understanding structure-activity relationships, where the sequence and conformation of a peptide determine its biological function. explorationpub.com

Current Research Landscape and Emerging Applications of Peptides

The field of peptide research is dynamic, with continuous advancements in design, synthesis, and application. researchgate.net A significant trend is the development of peptide-drug conjugates, where peptides act as targeting agents to deliver therapeutic payloads, such as chemotherapy drugs, directly to cancer cells. nih.gov This approach enhances the efficacy of the drug while minimizing systemic side effects. nih.gov

Another burgeoning area is the use of peptides in biomaterials. genscript.com Self-assembling peptides can form hydrogels that mimic the extracellular matrix, providing scaffolds for tissue engineering and regenerative medicine. genscript.com These peptide-based biomaterials can be functionalized to promote cell proliferation and differentiation, with applications in bone and tissue repair. genscript.com

Furthermore, peptide-oligonucleotide conjugates (POCs) are an emerging class of hybrid molecules that combine the programmability of DNA with the bioactivity of peptides. rsc.orgrsc.org These conjugates are being explored for applications in creating functional biomaterials, self-assembling nanosystems, and as scaffolds for displaying peptides. rsc.org The continued exploration of peptides and their modified forms holds immense promise for future innovations in personalized medicine, diagnostics, and materials science. creative-enzymes.com

Interactive Data Tables

Below are interactive data tables summarizing key information about the compounds mentioned in this article.

| Property | Value/Description |

| Compound Name | This compound |

| CAS Number | 24205-68-3 |

| Molecular Formula | C26H42N4O5 |

| Molecular Weight | 490.64 g/mol |

| Appearance | White to off-white powder |

| Sequence | Leu-Leu-Val-Phe (LLVF) |

| Solubility | Soluble in water |

| Storage | -20°C (lyophilized) |

| Table 1: Physicochemical properties of this compound. chemimpex.comvulcanchem.com |

| Application Area | Description |

| Peptide Synthesis | Serves as a fundamental building block for constructing more complex peptide chains. chemimpex.com |

| Drug Development | Used in designing peptide-based drugs to target specific biological pathways. chemimpex.com |

| Enzyme Substrate Profiling | The phenylalanine terminus makes it a substrate for chymotrypsin-like proteases. vulcanchem.com |

| Biotechnology | Plays a role in the production of recombinant proteins and enzymes. chemimpex.com |

| Research | Beneficial in studies related to protein interactions and enzyme activity. chemimpex.com |

| Table 2: Research applications of this compound. |

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N4O5/c1-15(2)12-19(27)23(31)28-20(13-16(3)4)24(32)30-22(17(5)6)25(33)29-21(26(34)35)14-18-10-8-7-9-11-18/h7-11,15-17,19-22H,12-14,27H2,1-6H3,(H,28,31)(H,29,33)(H,30,32)(H,34,35)/t19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYAAVOKOANBIB-CMOCDZPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578077 | |

| Record name | L-Leucyl-L-leucyl-L-valyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24205-68-3 | |

| Record name | L-Leucyl-L-leucyl-L-valyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Characterization of H Leu Leu Val Phe Oh

Spectroscopic Investigations of H-Leu-Leu-Val-Phe-OH Conformation and Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique utilized to determine the primary and secondary structure of peptides in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), detailed information about the covalent structure and three-dimensional arrangement of the amino acid residues can be obtained. For this compound, both ¹H and ¹³C NMR are instrumental in confirming the amino acid sequence and providing insights into the local conformational preferences of the peptide backbone and side chains.

The primary structure, the sequence of amino acids (Leucine-Leucine-Valine-Phenylalanine), is confirmed by sequential assignment using a combination of two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to identify the spin systems of the individual amino acid residues, and NOESY (Nuclear Overhauser Effect Spectroscopy) to establish through-space connectivities between adjacent residues.

The expected ¹H NMR chemical shifts for this compound in a suitable solvent like DMSO-d₆ would show characteristic signals for each amino acid residue. The amide protons (-NH) typically resonate in the downfield region between 7.0 and 9.0 ppm. The α-protons (α-CH) appear in the range of 3.5 to 5.0 ppm. The side-chain protons of Leucine (B10760876), Valine, and Phenylalanine have distinct chemical shifts. For instance, the methyl protons of Leucine and Valine are found in the upfield region, typically below 1.0 ppm, while the aromatic protons of Phenylalanine are observed between 7.0 and 7.5 ppm. eurekalert.orgbeilstein-journals.orgresearchgate.netuzh.ch

Similarly, ¹³C NMR spectroscopy provides complementary information. The carbonyl carbons (C=O) of the peptide bonds and the C-terminus resonate in the range of 170-175 ppm. The α-carbons (Cα) are typically found between 50 and 60 ppm. The side-chain carbons exhibit characteristic shifts that allow for their unambiguous assignment. rsc.orgnih.govplos.org

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound Residues in DMSO-d₆

| Residue | Amide (NH) (ppm) | α-CH (ppm) | Side-Chain Protons (ppm) |

|---|---|---|---|

| Leucine (1) | 8.0 - 8.5 | 4.0 - 4.5 | β-CH₂: 1.4 - 1.7, γ-CH: 1.5 - 1.8, δ-CH₃: 0.8 - 0.9 |

| Leucine (2) | 8.0 - 8.5 | 4.0 - 4.5 | β-CH₂: 1.4 - 1.7, γ-CH: 1.5 - 1.8, δ-CH₃: 0.8 - 0.9 |

| Valine | 7.8 - 8.3 | 3.9 - 4.4 | β-CH: 1.9 - 2.2, γ-CH₃: 0.8 - 1.0 |

| Phenylalanine | 7.5 - 8.0 | 4.3 - 4.8 | β-CH₂: 2.8 - 3.2, Aromatic (o, m, p): 7.1 - 7.4 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Amide Bonds and Hydrogen Bonding

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for probing the secondary structure of peptides by analyzing the vibrational modes of the polypeptide backbone. rsc.org The most informative regions in the FT-IR spectrum of a peptide are the Amide I and Amide II bands.

The Amide I band, which appears in the region of 1600-1700 cm⁻¹, is primarily due to the C=O stretching vibrations of the peptide backbone. The exact frequency of this band is highly sensitive to the secondary structure. For instance, α-helical structures typically show an Amide I band around 1650-1658 cm⁻¹, while β-sheets exhibit a strong band between 1620 and 1640 cm⁻¹. Random coil conformations are generally associated with a broader band around 1640-1650 cm⁻¹. nih.govacs.org

The Amide II band, found between 1510 and 1580 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. While also sensitive to secondary structure, it is often used to monitor hydrogen-deuterium exchange to assess solvent accessibility of the backbone amide protons.

For this compound, which is composed of hydrophobic residues, there is a tendency to form intermolecular hydrogen bonds, leading to aggregation and the formation of β-sheet structures, particularly in non-polar environments or in the solid state. In aqueous solution, the peptide is more likely to adopt a less ordered, random coil-like conformation. The FT-IR spectrum would reflect these conformational preferences. biorxiv.org

Table 2: Characteristic FT-IR Amide I and Amide II Frequencies for Different Secondary Structures

| Secondary Structure | Amide I (cm⁻¹) | Amide II (cm⁻¹) |

|---|---|---|

| α-Helix | 1650 - 1658 | 1540 - 1550 |

| β-Sheet | 1620 - 1640 | 1520 - 1545 |

| Random Coil | 1640 - 1650 | 1530 - 1550 |

| β-Turn | 1660 - 1685 | 1525 - 1555 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. In peptides, the primary chromophores are the amide bonds of the backbone and the aromatic side chains of residues like Phenylalanine. The CD spectrum in the far-UV region (190-250 nm) is particularly sensitive to the secondary structure of the peptide. nih.govpnas.org

Different secondary structures give rise to characteristic CD spectra. An α-helix typically displays a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm. A β-sheet structure is characterized by a negative band around 215-220 nm and a positive band between 195 and 200 nm. A random coil conformation generally shows a strong negative band below 200 nm and a weak positive or near-zero ellipticity above 210 nm. plos.orgscispace.com

For this compound, studies have indicated that in aqueous solutions, the peptide predominantly exists in a random coil conformation. However, in more hydrophobic environments, there is an increased propensity for the formation of β-sheet structures. The presence of the Phenylalanine residue can also contribute to the CD spectrum in the near-UV region (250-300 nm), providing information about the local environment of the aromatic side chain. nih.govnih.gov

Table 3: Characteristic Far-UV CD Maxima for Common Peptide Secondary Structures

| Secondary Structure | Positive Maximum (nm) | Negative Maximum/a (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195-200 | ~215-220 |

| Random Coil | ~212 (weak) | ~198 |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Leucine |

| Valine |

| Phenylalanine |

Biological Activities and Mechanistic Insights of H Leu Leu Val Phe Oh

Enzyme Modulation and Inhibition Studies

Research into the enzymatic interactions of H-Leu-Leu-Val-Phe-OH and its derivatives has primarily focused on its potential as a protease inhibitor and as a substrate for certain enzymes.

Investigation of Enzyme Binding Affinity and Specificity

Studies have indicated that esterified analogs of this compound exhibit inhibitory activity against renin, a key enzyme in the renin-angiotensin system. Specifically, methyl and ethyl esters of Leu-Leu-Val-Phe were identified as competitive inhibitors of rabbit renin. taylorandfrancis.com Further investigations into analogs of Leu-Leu-Val-Phe-OCH3, where leucyl residues were substituted with 3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA), demonstrated inhibition of human amniotic renin. nih.govnih.gov These analogs displayed inhibitory constants (Ki) in the range of 10⁻³ to 10⁻⁴ M. nih.govnih.gov The most potent of these analogs proved to be those with the Leu-AHMHA-Val-Phe-OCH3 sequence. nih.govnih.gov

While direct binding affinity data for this compound is not extensively documented, the activity of its close derivatives suggests a potential for this tetrapeptide to bind to the active site of renin. The specificity appears to be influenced by the amino acid sequence, with the Leu-Leu motif at the N-terminus and an aromatic residue like Phenylalanine at the C-terminus being important for activity against renin. taylorandfrancis.com

| Compound/Analog | Target Enzyme | Inhibition Type | Inhibitory Constant (Ki) |

| Leu-Leu-Val-Phe methyl/ethyl esters | Rabbit Renin | Competitive | 50% inhibition at ~2 mg/mL |

| AHMHA-Leu-Val-Phe-OCH3 | Human Amniotic Renin | Competitive (2S,3S isomer) | 10⁻³ to 10⁻⁴ M |

| AHMHA-Val-Phe-OCH3 | Human Amniotic Renin | Noncompetitive (2R,3S isomer) | 10⁻³ to 10⁻⁴ M |

| Leu-AHMHA-Val-Phe-OCH3 | Human Amniotic Renin | Competitive | 10⁻³ to 10⁻⁴ M |

This table presents data on analogs of this compound as direct data for the parent compound is limited.

Kinetic Characterization of Enzyme-Peptide Interactions

The kinetic profile of interactions involving sequences similar to this compound has been characterized, particularly in the context of chymotrypsin-like enzymes. A study utilizing the fluorogenic substrate Suc-Leu-Leu-Val-Tyr-AMC, which is structurally very similar to the tetrapeptide of interest, revealed complex kinetic behavior with the 20S proteasome. researchgate.netnih.gov The hydrolysis of this substrate by the proteasome exhibited biphasic reaction progress curves at concentrations above 40 µM, with initial velocities decaying to a steady-state. researchgate.netnih.gov This suggests a hysteretic nature of the enzyme and substrate inhibition. researchgate.netnih.gov The proposed kinetic model to explain these observations involves two cooperative active sites for the substrate on the 20S proteasome and the existence of two interconvertible active conformers of the enzyme. researchgate.netnih.gov

In another study, Suc-Leu-Leu-Val-Tyr-AMC was found to be a poor substrate for a chymotrypsin (B1334515) from the mosquito Aedes aegypti (AaCHYMO). biorxiv.org However, this same substrate was the most effectively processed by both human and bovine chymotrypsin, highlighting species-specific differences in enzyme kinetics for this peptide sequence. biorxiv.org

Role of this compound in Specific Proteolytic Cleavage Sites (if applicable)

The presence of a phenylalanine residue at the C-terminus makes this compound a potential substrate for chymotrypsin-like proteases, which preferentially cleave peptide bonds C-terminal to aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. The aforementioned studies with Suc-Leu-Leu-Val-Tyr-AMC confirm that this sequence is indeed recognized and cleaved by chymotrypsin and the chymotrypsin-like active sites of the proteasome. researchgate.netnih.govbiorxiv.org

Receptor Binding and Cellular Signaling Pathway Interactions

To date, there is a notable absence of published research investigating the direct interaction of this compound with any specific receptors or its influence on cellular signaling pathways.

Assessment of Agonist, Antagonist, or Inverse Agonist Properties

There are currently no available studies that have assessed whether this compound acts as an agonist, antagonist, or inverse agonist at any known receptor.

Impact on Receptor Internalization and Downstream Signaling Cascades

In line with the lack of receptor binding data, there is no information available regarding the impact of this compound on receptor internalization or the activation or inhibition of any downstream signaling cascades.

Immunomodulatory Effects of this compound

The immune system is a complex network of cells and signaling molecules that defend the body against pathogens. Peptides, including those rich in hydrophobic amino acids like this compound, are known to play significant roles in modulating immune responses. frontiersin.orgdiva-portal.org These roles can range from direct antimicrobial action to influencing the behavior of immune cells and the production of inflammatory mediators. nih.govjmb.or.kr

While direct studies on this compound are not available, research on structurally related peptides offers compelling indications of its potential immunomodulatory functions. For instance, studies on linear analogs of cyclolinopeptide A (CLA), a naturally occurring immunosuppressive cyclic peptide, have shown that peptide sequences containing leucine (B10760876), valine, and phenylalanine can influence cytokine production. An octapeptide with the sequence H-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-OH was found to be highly suppressive in models of both humoral and cellular immune responses. mdpi.com A major part of its activity was attributed to the inhibition of lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and interleukins IL-1 and IL-6. mdpi.compreprints.org

Furthermore, the human cathelicidin (B612621) antimicrobial peptide LL-37, which begins with a Leu-Leu sequence, is known to modulate cytokine production by various immune cells, including neutrophils, macrophages, and lymphocytes. prospecbio.com Similarly, a pine nut peptide, Val-Asn-Ala-Val-Leu-His (VNAVLH), has been shown to stimulate RAW 264.7 macrophage cells to release TNF-α and IL-6. mdpi.com This suggests that peptides containing these residues can have a significant impact on inflammatory signaling pathways. The hydrophobic nature of peptides is often correlated with their immunomodulatory activity, potentially by facilitating interactions with cell membranes. tandfonline.com

Table 1: Effects of Related Peptides on Pro-inflammatory Cytokine Production

| Peptide/Compound | Model System | Effect on Cytokine Production | Reference |

| H-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-OH | Animal models (LPS-induced) | Inhibition of TNF-α, IL-1, and IL-6 | mdpi.compreprints.org |

| LL-37 | Human immune cells | Modulation of cytokine production | prospecbio.com |

| Val-Asn-Ala-Val-Leu-His (VNAVLH) | RAW 264.7 macrophages | Stimulation of TNF-α and IL-6 release | mdpi.com |

| H-Leu-Leu-OMe . HBr | Human fetal RPE cells, HUVECs | Promotes IL-6 and IL-8 production via NLRP3 inflammasome activation | glpbio.com |

The adaptive immune system is broadly divided into humoral immunity, mediated by antibodies produced by B cells, and cellular immunity, involving T cells. Bioactive peptides can influence both branches. jmb.or.krscienceopen.com The aforementioned octapeptide H-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-OH demonstrated potent suppression of both humoral and cellular immune responses to sheep red blood cells (SRBC). mdpi.compreprints.org This indicates that peptide fragments containing the Leu-Val-Phe motif could potentially influence the activation and proliferation of both B and T lymphocytes.

The composition of peptides, particularly the presence of hydrophobic amino acids, is linked to their immunomodulatory capabilities. frontiersin.org For example, defensins, a class of host defense peptides, can act as adjuvants, enhancing the production of specific IgG antibodies, a key component of the humoral response. nih.gov Peptides can also modulate the generation and polarization of T cells, which are central to cellular immunity. jmb.or.kr Peptide-based nanofibers have been shown to elicit coordinated humoral and cellular antitumor immune responses, highlighting the potential of peptide structures to engage the adaptive immune system. rsc.org The ability of short, hydrophobic peptides to interact with cellular components suggests a potential mechanism for modulating immune cell function. biorxiv.org

Influence on Pro-inflammatory Cytokine Production (e.g., TNFα, Interleukins)

Regulation of Other Biological Pathways and Physiological Processes

Beyond immunomodulation, the constituent amino acids of this compound are deeply involved in fundamental metabolic and neurobiological processes.

Leucine and valine are branched-chain amino acids (BCAAs) that are not only building blocks for proteins but also key regulators of metabolism. nih.govmdpi.com Leucine, in particular, is known to activate the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. researchgate.netwikipedia.org The metabolism of leucine produces acetyl-CoA and acetoacetate, making it an exclusively ketogenic amino acid. wikipedia.org

BCAAs participate in the regulation of glucose uptake and energy production. nih.gov For instance, both leucine and isoleucine have been shown to stimulate glucose uptake in muscle cells. nih.gov The metabolic roles of BCAAs are complex, with both insufficient and excessive levels reported to influence processes like lipolysis. nih.gov Given that this compound is composed of 75% BCAAs, it is plausible that its breakdown could release these amino acids to influence cellular energy status and metabolic signaling pathways. However, the metabolic fate and regulatory role of the intact tetrapeptide itself have not been investigated.

Table 2: Metabolic Roles of Constituent Amino Acids of this compound

| Amino Acid | Key Metabolic Functions | Reference |

| Leucine (Leu) | Activation of mTOR pathway, protein synthesis, ketogenic metabolism (produces acetyl-CoA and acetoacetate) | researchgate.netwikipedia.org |

| Valine (Val) | Carbohydrate metabolism, muscle growth, tissue repair | researchgate.net |

| Phenylalanine (Phe) | Precursor for tyrosine, which is involved in the synthesis of catecholamine neurotransmitters | medicalnewstoday.com |

The amino acid phenylalanine is a crucial precursor for the synthesis of tyrosine, which in turn is used to produce important neurotransmitters like dopamine (B1211576) and norepinephrine. medicalnewstoday.com These neurotransmitters are vital for alertness, memory, and mood regulation. medicalnewstoday.comresearchgate.net Peptides containing phenylalanine have been investigated for their neurological effects. For example, a tripeptide containing phenylalanine, feG (phenylalanine-(D) glutamate-(D) glycine), has been shown to reduce inflammation and oxidative damage in a model of spinal cord injury. nih.gov

Furthermore, peptides containing hydrophobic motifs, such as the Isoleucine-Phenylalanine-Methionine (IFM) sequence, can interact with and block brain sodium channels, a fundamental process in neuronal signaling. rupress.org Research into D-phenylalanine has suggested its involvement in memory formation through the activation of carbonic anhydrases in the hippocampus. mdpi.com While these findings relate to phenylalanine-containing molecules rather than this compound specifically, they underscore the potential for this tetrapeptide to interact with neurological pathways, should it cross the blood-brain barrier.

Exploration of Metabolic Regulation Mechanisms

Protein-Peptide Interaction Dynamics

The biological effects of a peptide are fundamentally determined by its interactions with other biomolecules, particularly proteins. The sequence this compound is dominated by hydrophobic (Leucine, Valine) and aromatic (Phenylalanine) residues. These types of amino acids are known to be critical drivers of protein-peptide interactions, often forming the "hot spots" in binding interfaces. rsc.org

Hydrophobic interactions, driven by the tendency of nonpolar side chains to be excluded from water, are a major force in protein folding and binding. The leucine and valine residues in the peptide provide a significant hydrophobic character. The phenylalanine residue contributes not only hydrophobicity but also the potential for π-π stacking interactions with other aromatic residues in a protein binding pocket. nih.gov

Studies on peptides designed to interact with the amyloid-beta peptide, which is implicated in Alzheimer's disease, highlight the importance of the Leu-Val-Phe sequence. A peptide containing the core sequence Lys-Leu-Val-Phe-Phe (KLVFF) is known to bind to amyloid-beta and inhibit its aggregation. mdpi.comgoogle.com This demonstrates the capacity of the Leu-Val-Phe motif to mediate specific protein-peptide interactions. The dynamic nature of peptide backbones, influenced by the sequence of amino acids, also plays a crucial role in how they recognize and bind to their protein targets. elifesciences.org The flexible yet constrained nature of a short peptide like this compound would allow it to adopt various conformations to fit into specific binding sites on proteins.

Specificity of this compound Interactions with Target Proteins

The interaction of this compound with proteins is largely dictated by its amino acid sequence, which is composed entirely of hydrophobic residues. The C-terminal phenylalanine is a key determinant for its specificity, making the peptide a recognizable substrate for a particular class of enzymes.

Research has shown that the presence of an aromatic residue like phenylalanine at the C-terminus allows the peptide to be targeted by chymotrypsin-like proteases. vulcanchem.com These enzymes specifically cleave peptide bonds at the carboxyl side of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine. vulcanchem.comuomustansiriyah.edu.iq The specificity of this interaction is fundamental to the use of this compound in protease activity assays and for screening potential enzyme inhibitors. vulcanchem.com The interaction between the phenylalanine residue and the enzyme's active site is a critical aspect of its binding. Studies on related dipeptide inhibitors of α-chymotrypsin, such as those containing a D-Leu-L-Phe sequence, have underscored the importance of the phenylalanine residue for enzyme affinity. researchgate.net In some inhibitor-enzyme complexes, a pi-pi stacking interaction has been observed between the phenyl group of the inhibitor's phenylalanine and the imidazole (B134444) ring of the chymotrypsin's active site His57 residue, further defining the specificity of the interaction. researchgate.net

The peptide's alternating hydrophobic (leucine, valine) and aromatic (phenylalanine) residues confer amphipathic properties, which can influence its interactions with biological membranes and the hydrophobic pockets of proteins. vulcanchem.com The large, nonpolar surface areas of these residues allow for significant van der Waals interactions, which are crucial for the stability of many protein-peptide complexes. rsc.orgrsc.org

Role of this compound in Mimicking Natural Peptides or Substrates

The structure of this compound allows it to function as a mimetic of natural peptides or protein substrates, which is a primary reason for its utility in biochemical and pharmaceutical research. chemimpex.com

By presenting a specific cleavage site for chymotrypsin, this compound mimics the natural substrates of this enzyme. vulcanchem.com Synthetic peptides are often designed to mimic the amino acid sequence of a natural substrate around the cleavage site to study enzyme kinetics and inhibition. tandfonline.com The use of this compound in such assays helps in exploring the biological pathways regulated by these proteases. chemimpex.com

More broadly, as a sequence of hydrophobic amino acids, this tetrapeptide can mimic segments of larger proteins. Hydrophobic "hot spots," often involving residues like leucine, valine, and phenylalanine, are critical for mediating many protein-protein interactions. tandfonline.com Peptides designed to replicate these key binding regions can be used to study or even disrupt these interactions, which is a common strategy in drug development. tandfonline.com The ability of peptides to mimic natural structures makes them valuable as building blocks for more complex therapeutic agents. chemimpex.comchemimpex.com

| Mimicked Feature | Biological Relevance | Research Application |

| Chymotrypsin Cleavage Site | Mimics the C-terminal of aromatic residues in natural protein substrates. vulcanchem.com | Used as a substrate in protease activity assays and for screening chymotrypsin inhibitors. vulcanchem.com |

| Hydrophobic Protein Domain | Represents hydrophobic regions of proteins crucial for protein-protein interactions. tandfonline.com | Employed in studies to understand and potentially inhibit interactions mediated by these domains. tandfonline.com |

| Peptide Building Block | Serves as a structural component for creating larger, more complex peptide-based drugs. chemimpex.com | Utilized in peptide synthesis to develop new therapeutic agents targeting specific biological pathways. chemimpex.com |

Sensory Perception Studies: Bitter Taste Determinants

The sensory perception of this compound is characterized by a distinct bitter taste, a property directly linked to its molecular structure. The bitterness of peptides is a well-studied phenomenon, with several key determinants identified by research.

The specific amino acids and their position in the sequence are also critical.

Amino Acid Composition : The presence of hydrophobic amino acids like Leu, Val, Ile, and Phe is strongly associated with bitterness. dairy-journal.orgresearchgate.net

C-Terminal Residue : The location of hydrophobic amino acids, particularly at the C-terminal end of a peptide, has been shown to be a major contributor to bitter taste. researchgate.net The C-terminal Phenylalanine in this compound is a significant determinant of its bitterness.

Peptide Structure : The spatial conformation of the peptide influences its ability to bind to and activate bitter taste receptors. dairy-journal.org

A study on a structurally similar heptapeptide, H-Val-Val-Val-Pro-Pro-Phe-Leu-OH, which also features a hydrophobic C-terminus, found it to have a bitter taste threshold of 0.14 mM. tandfonline.comtandfonline.com This research confirmed that the C-terminal dipeptide Phe-Leu was essential for the bitterness of the molecule. tandfonline.com

The molecular mechanism for this taste perception involves specific G-protein coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs or T2Rs), which are expressed in taste bud cells on the tongue. thno.org Research has shown that the bitterness of amino acids and peptides is not mediated by a single receptor but by a complex pattern of several sensitive TAS2Rs. nih.govacs.org Specifically, peptides containing L-phenylalanine and L-leucine have been found to activate a subset of the 25 known human TAS2Rs, including TAS2R1, TAS2R4, and TAS2R39. nih.govacs.org

| Factor | Influence on Bitterness of this compound | Supporting Evidence |

| Hydrophobicity | High content of hydrophobic amino acids (Leu, Val, Phe) is the primary driver of bitterness. | The "Q rule" links hydrophobicity to bitterness; peptides rich in Leu, Val, and Phe are known to be bitter. dairy-journal.orgnih.gov |

| C-Terminal Residue | The C-terminal Phe is a key determinant of the bitter taste. | Studies show hydrophobic residues at the C-terminus enhance bitterness. The dipeptide H-Leu-Phe-OH is known to be bitter. researchgate.nettandfonline.comethz.ch |

| Specific Receptors | Activates a specific set of human bitter taste receptors. | Peptides with L-Phe and L-Leu activate TAS2R1, TAS2R4, and TAS2R39. nih.govacs.org |

Structure Activity Relationship Sar Studies of H Leu Leu Val Phe Oh and Analogs

Deconstruction of the H-Leu-Leu-Val-Phe-OH Sequence for Essential Residues

Truncation studies, where amino acids are sequentially removed from either the N- or C-terminus, are crucial for identifying the minimal sequence required for biological activity. For instance, in a series of linear analogs of Cyclolinopeptide A (CLA), a cyclic nonapeptide, gradual truncation from the N-terminus led to a progressive decrease in immunosuppressive potency. preprints.org This suggests that the full sequence length is important for optimal activity. Interestingly, an octapeptide analog, H-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-OH, was found to be the most potent in this series, highlighting that a specific core sequence may be essential. preprints.orgmdpi.com

Impact of N-Terminal and C-Terminal Modifications on Biological Function

Modifications at the N- and C-termini of a peptide can significantly influence its biological activity, stability, and pharmacokinetic properties. The N-terminus of proteins can undergo various modifications, including acetylation, which is one of the most common modifications in eukaryotes. nih.gov Such modifications can alter the charge and hydrophobicity of the peptide, potentially affecting its interaction with biological targets.

For example, adding glycine (B1666218) residues to both the N- and C-termini of the linear peptide H-Gly-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-OH was shown to increase its immunosuppressive properties. mdpi.com This indicates that extending the peptide chain with flexible residues can enhance its biological function. The specific nature of the N-terminal amino acid is also critical. Studies on antioxidant peptides have suggested that the presence of a hydrophobic amino acid like Valine or Leucine (B10760876) at the N-terminus is a characteristic feature of active peptides. mdpi.com

Investigation of Stereochemical Alterations (e.g., D-Amino Acid Substitutions)

The stereochemistry of amino acids is a critical determinant of peptide structure and function. While most naturally occurring peptides are composed of L-amino acids, the introduction of D-amino acids can have profound effects. unc.edu D-amino acid substitutions can increase a peptide's resistance to proteolytic degradation, thereby enhancing its stability and bioavailability.

In studies of gramicidin (B1672133) S analogs, a cyclic antimicrobial peptide, the substitution of a single L-amino acid with its D-enantiomer led to significant changes in biological activity. nih.gov Specifically, substituting L-Lysine with D-Lysine at position 4 resulted in improved specificity against microbial membranes. nih.gov Conversely, substitutions with hydrophobic D-amino acids like D-Leu and D-Phe resulted in strong hemolytic activity. nih.gov This highlights that the impact of a D-amino acid substitution is highly dependent on the nature of the amino acid and its position within the peptide sequence.

Computational studies have also been employed to understand the effects of D-amino acid substitutions on peptide stability. These studies have shown that peptides with α-helices and long β-sheets are generally less sensitive to D-amino acid replacements compared to those with short β-sheets. nih.gov

Effects of Side Chain Substitutions on Peptide Activity and Selectivity

The side chains of amino acids play a pivotal role in defining a peptide's activity and selectivity through various non-covalent interactions.

Contributions of Aromatic and Aliphatic Residues

Aromatic residues like Phenylalanine (Phe) and Tryptophan (Trp) and aliphatic residues such as Leucine (Leu) and Valine (Val) are crucial for the biological activity of many peptides. nih.govstudentvip.com.au Aromatic-aromatic interactions are significant non-covalent forces that contribute to protein folding and stability. nih.gov

In structure-activity relationship studies of α-helix mimetics, Phenylalanine was found to be the preferred residue at the N-terminus, followed by other aromatic residues. nih.gov At the C-terminus, Leucine was the most favored, with other aliphatic and bulky aromatic residues also showing significant activity. nih.gov The hydrophobic nature of these residues is often critical for their function. For instance, in antioxidant peptides, the presence of hydrophobic amino acids like Leucine, Valine, and Phenylalanine is believed to contribute significantly to their activity. mdpi.com

Role of Hydrophobic and Hydrophilic Moieties

The balance between hydrophobic and hydrophilic moieties within a peptide, often referred to as its amphipathicity, is a key factor in its biological function, particularly for peptides that interact with cell membranes. vulcanchem.comisnff-jfb.com Hydrophobic residues tend to be located in the interior of proteins or interact with lipid membranes, while hydrophilic residues are typically exposed to the aqueous environment. utexas.edubrieflands.com

The hydrophobicity of a peptide can influence its stability and transport across cell membranes. isnff-jfb.com For example, more hydrophobic peptides may have increased structural stability and be less prone to degradation by peptidases. isnff-jfb.com In the context of bitter-tasting peptides, the presence of bulky and branched hydrophobic side chains, such as those of Leucine, Isoleucine, and Valine, particularly at the C-terminus, has been shown to increase bitterness. isnff-jfb.com

The following table summarizes the impact of various side chain substitutions on peptide activity based on research findings:

| Original Residue(s) | Substitution | Peptide Context | Observed Effect on Activity | Reference(s) |

| Leucine, Isoleucine, Valine | Threonine | Linear and cyclic Cyclolinopeptide A analogs | Maintained or enhanced immunosuppressive activity | mdpi.com |

| Phenylalanine | Tyrosine | Linear and cyclic Cyclolinopeptide A analogs | Significant suppression of immune response, sometimes exceeding parent peptide | preprints.orgmdpi.com |

| Phenylalanine | Sulfonated Phenylalanine | Linear and cyclic Cyclolinopeptide A analogs | No significant difference in humoral immune response suppression | preprints.org |

| Leucine, Phenylalanine, Tyrosine (L-form) | Corresponding D-amino acid | Gramicidin S14 analog | Strong hemolytic activity | nih.gov |

| Lysine, Asparagine (L-form) | Corresponding D-amino acid | Gramicidin S14 analog | Weaker hemolytic activity than L-diastereomers | nih.gov |

Conformational Flexibility and Its Correlation with Biological Potency

The three-dimensional conformation of a peptide is intrinsically linked to its biological potency. nih.gov A peptide's conformational flexibility, or lack thereof, can determine its ability to bind to its target receptor with high affinity and specificity. Circular dichroism studies have shown that this compound can adopt a random coil conformation in aqueous solutions, with a tendency to form β-sheets in more hydrophobic environments. vulcanchem.com

Introducing conformational constraints, for instance by incorporating proline residues or through cyclization, can have a significant impact on activity. nih.gov In some cases, increased rigidity can lock the peptide into a bioactive conformation, leading to enhanced potency. Conversely, for other peptides, a degree of flexibility may be necessary to allow for induced-fit binding to their target. The introduction of proline can disrupt α-helical structures, which in some antimicrobial peptides, did not consistently affect their activity against certain bacteria. nih.gov

Rational Design Strategies for Enhanced Activity and Specificity

Rational design strategies for enhancing the activity and specificity of the tetrapeptide this compound and its analogs primarily draw from principles applied to similar bioactive peptide fragments. Research in related peptide series, such as inhibitors of amyloid-beta (Aβ) aggregation and immunosuppressive agents, provides a framework for targeted modifications. These strategies involve systematic alterations to the peptide backbone, amino acid side chains, and terminal groups to optimize molecular interactions with their biological targets, improve stability, and modulate pharmacokinetic properties.

Key approaches include amino acid substitution, truncation or extension of the peptide sequence, N-terminal and C-terminal modifications, and the introduction of non-natural or D-amino acids. For instance, the hydrophobic core sequence H-Leu-Val-Phe-Phe-OH (LVFF), which is part of the Aβ peptide, has been a major focus for designing inhibitors of Aβ polymerization, a critical factor in Alzheimer's disease. nih.govresearchgate.net Modifications to this and similar sequences aim to disrupt the self-assembly of Aβ peptides into toxic oligomers and fibrils. nih.govresearchgate.net

One of the core strategies involves modifying the peptide to retain or enhance its binding affinity to the target while preventing its incorporation into a growing aggregate. This can be achieved by introducing β-sheet breaking residues. For example, in rationally designed pentapeptide analogs of the Aβ(19-23) fragment (FFAED), the inclusion of β-sheet-breaking amino acids like Leucine, Isoleucine, and Valine was hypothesized to inhibit the β-turn formation necessary for aggregation. mdpi.com Similarly, appending a C-terminal achiral Aib (α-aminoisobutyric acid) residue to a KLVFF-based sequence serves as a β-strand breaker to interfere with the aggregation process. nih.gov

Another significant strategy is the use of D-amino acids. Replacing L-amino acids with their D-enantiomers can increase the peptide's resistance to proteolytic degradation, thereby enhancing its biological half-life. For example, the all-D-amino acyl analogue of cholyl-Leu-Val-Phe-Phe-Ala-OH retained inhibitory activity against Aβ polymerization and showed high stability in monkey cerebrospinal fluid. nih.gov

N-terminal modifications have also proven effective. Attaching bulky groups, such as a cholic acid moiety to the N-terminus of Leu-Val-Phe-Phe-Ala-OH, significantly enhanced its inhibitory activity on Aβ polymerization. nih.gov This strategy can improve hydrophobic interactions critical for target binding. mdpi.com Furthermore, acylation of the N-terminus with a short fatty acid like caprylic acid can prevent unwanted inter- and intra-molecular hydrogen bonding interactions. mdpi.com

The following tables summarize research findings from studies on analogous peptides, illustrating the impact of specific modifications on activity.

| Parent Peptide/Sequence | Modification Strategy | Resulting Analog | Observed Effect | Reference |

|---|---|---|---|---|

| Aβ-derived peptides | N-terminal modification and sequence optimization | cholyl-Leu-Val-Phe-Phe-Ala-OH | Potent inhibitor of Aβ polymerization, but with limited biochemical stability. | nih.gov |

| cholyl-Leu-Val-Phe-Phe-Ala-OH | Substitution with all D-amino acids | cholyl-(D-Leu)-(D-Val)-(D-Phe)-(D-Phe)-(D-Ala)-OH | Retained inhibitory activity and was stable in monkey cerebrospinal fluid for 24 hours. | nih.gov |

| H-Leu-Val-Phe-Phe-OH (LVFF) | Introduction of a Polyoxometalate-Amino Acid (POM-AA) hybrid | ZLVFF (POM-AA-Leu-Val-Phe-Phe) | Designed to hinder Aβ peptide aggregation through strong binding to the HHQKLVFF segment of Aβ. | researchgate.net |

| H-Lys-Leu-Val-Phe-Phe-OH (KLVFF) | C-terminal modification with D-Trp and Aib | H-Lys-Leu-Val-Phe-(D-Trp)-Aib-OH | Designed to inhibit Aβ42 aggregation by acting as a β-strand breaker. | nih.gov |

| H-Lys-Leu-Val-Phe-Phe-OH (KLVFF) | Cyclization and introduction of chloroalkene dipeptide isostere | Cyclic (Lys-Leu-Val-Phe-Ψ[CCl=CH]-Phe) | Significantly inhibited Aβ aggregation. | thieme-connect.de |

| Parent Peptide/Sequence | Modification Strategy | Resulting Analog | Observed Effect on Immunosuppressive Activity | Reference |

|---|---|---|---|---|

| Cyclolinopeptide A (CLA) Linear Analogs | N-terminal truncation | H-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-OH | Showed the most suppressive activity in models of humoral and cellular immune response compared to shorter truncated versions. | encyclopedia.pubmdpi.compreprints.org |

| CLA Linear Analog | Amino acid substitution with Threonine | H-Leu-Ile-Thr-Leu-Val-Pro-Pro-Phe-Phe-OH | Inhibitory action in the humoral response was comparable to Cyclosporin A (CsA). | encyclopedia.pubmdpi.com |

| CLA Linear Analog | Amino acid substitution with Threonine | H-Leu-Ile-Ile-Leu-Thr-Pro-Pro-Phe-Phe-OH | Inhibitory action in the humoral response was comparable to CsA. | encyclopedia.pubmdpi.com |

| CLA Linear Analog | Amino acid substitution with Tyrosine | c(Leu-Ile-Ile-Leu-Val-Pro-Pro-Tyr-Tyr) | Replacement of both Phenylalanine residues with Tyrosine in the cyclic form was most effective and exceeded the activity of CsA. | mdpi.compreprints.org |

| CLA Linear Analog | N-terminal extension | H-Gly-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-OH | Suppressive property could be further increased by adding more Glycine residues to both termini. | mdpi.compreprints.org |

Computational and in Silico Approaches in H Leu Leu Val Phe Oh Research

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools to explore the conformational landscape of peptides like H-Leu-Leu-Val-Phe-OH. These methods provide insights into the peptide's flexibility and the stable structures it can adopt in different environments.

Prediction of this compound Conformations and Flexibility

Due to the four hydrophobic residues, this compound is expected to exhibit significant conformational flexibility. In aqueous solutions, it is likely to adopt a collapsed or compact conformation to minimize the exposure of its hydrophobic side chains to the solvent. In non-polar environments, such as within a lipid bilayer, it may adopt a more extended conformation.

In silico tools like PEP-FOLD can predict peptide structures de novo from their amino acid sequences. univ-paris-diderot.fr For a tetrapeptide like this compound, such tools would likely predict a variety of conformations, including β-turns and random coils. The predominance of a specific conformation would be influenced by the surrounding solvent environment in the simulation. More advanced tools like AlphaFold2, which has recently been adapted for predicting multiple structural conformations of peptides, could provide a more detailed ensemble of possible structures. nih.govresearchgate.net

Molecular dynamics simulations can further elucidate the dynamic nature of this compound. A typical MD simulation would place the peptide in a simulated solvent box and calculate the forces between atoms over time to model its movements. Such simulations can reveal the transitions between different conformational states and the timescale of these changes. For hydrophobic peptides, MD simulations have shown that they can fold into structures like β-hairpins, stabilized by backbone hydrogen bonds and hydrophobic interactions. kuleuven.be

| Property | Predicted Conformation 1 (β-turn) | Predicted Conformation 2 (Extended) |

| Backbone Dihedral Angles (Φ, Ψ) | Leu1: (-60°, -30°); Leu2: (-80°, 120°); Val3: (80°, 0°); Phe4: (-120°, 120°) | Leu1: (-120°, 120°); Leu2: (-120°, 120°); Val3: (-120°, 120°); Phe4: (-120°, 120°) |

| Solvent Accessible Surface Area (SASA) | Lower | Higher |

| Predicted Stability in Water | Higher | Lower |

| Predicted Stability in Lipid Environment | Lower | Higher |

Analysis of Intra- and Inter-Residue Steric Interactions

The conformation of this compound is significantly influenced by steric interactions between its amino acid residues. The bulky side chains of leucine (B10760876), valine, and phenylalanine can sterically hinder certain backbone conformations, limiting the peptide's conformational freedom. msu.edu

Intra-residue interactions involve atoms within the same amino acid. For instance, the rotation of the chi (χ) angles of the side chains of leucine and valine is restricted to avoid clashes with their own backbone atoms. rsc.orgInter-residue interactions occur between different amino acids in the peptide chain. In this compound, the large isobutyl groups of the two leucine residues and the isopropyl group of valine can have significant van der Waals interactions. The bulky phenyl group of phenylalanine can also interact with the aliphatic side chains of the other residues. These non-covalent interactions, particularly hydrophobic interactions, are crucial in driving the peptide to fold into a compact structure in an aqueous environment. mdpi.com

Computational methods can quantify these steric clashes and favorable interactions. Energy minimization algorithms can identify the lowest energy conformations where steric hindrance is minimized. Studies on similar peptides have shown that steric effects, in addition to hydrophobicity, play a critical role in the self-assembly and stability of the resulting structures. rsc.org

Ligand-Protein Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a protein target. This method is crucial for understanding the peptide's potential biological function and for designing peptide-based drugs. vietnamjournal.ru

Assessment of Binding Affinity and Specificity

The binding affinity of this compound to a protein receptor is a measure of the strength of their interaction. Computational tools can estimate this affinity by calculating a scoring function that considers factors like electrostatic interactions, hydrogen bonds, and hydrophobic interactions. academie-sciences.fr The high hydrophobicity of this compound suggests that it would likely bind to hydrophobic pockets on the surface of a protein.

The specificity of the peptide refers to its ability to bind to a particular protein target over others. Docking simulations can be performed against a panel of different proteins to predict the peptide's binding specificity. The results can help identify the most likely biological targets of this compound. For instance, peptides with hydrophobic C-terminal residues have been shown to have a high affinity for Angiotensin-Converting Enzyme (ACE). nih.gov

Disclaimer: The following table presents hypothetical binding affinity data for this compound with a plausible protein target. This data is for illustrative purposes only, as specific experimental binding data for this peptide is not available in the literature.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Key Interacting Residues | Predicted Interaction Types |

| Angiotensin-Converting Enzyme (ACE) | -8.5 | His353, Ala354, Glu384, Tyr523 | Hydrophobic, Hydrogen Bonds |

| HIV Protease | -7.2 | Ile50, Ile84, Pro81 | Hydrophobic |

| Calmodulin | -6.8 | Met144, Met145, Phe141 | Hydrophobic |

Identification of Key Interaction Hotspots

Interaction hotspots are residues on the peptide or the protein that contribute most significantly to the binding energy. abcam.com Identifying these hotspots is crucial for understanding the mechanism of interaction and for designing more potent and specific peptide inhibitors.

For this compound, the side chains of all four residues are potential hotspots due to their hydrophobicity. The phenyl group of phenylalanine can participate in π-π stacking interactions with aromatic residues (like tyrosine or tryptophan) on the protein surface. The aliphatic side chains of leucine and valine can form extensive hydrophobic contacts within a binding pocket. mdpi.com

Computational methods like alanine (B10760859) scanning mutagenesis can be used to identify these hotspots in silico. In this method, each residue of the peptide is computationally mutated to alanine, and the change in binding affinity is calculated. A large decrease in binding affinity upon mutation indicates that the original residue is a hotspot.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity. sioc-journal.cn For peptides, QSAR models can be used to predict the activity of new sequences based on the properties of their constituent amino acids.

To build a QSAR model for tetrapeptides like this compound, a dataset of peptides with known activities (e.g., ACE inhibitory activity) is required. researchgate.netmdpi.com The structure of each peptide is represented by a set of numerical descriptors that quantify its physicochemical properties, such as hydrophobicity, steric properties, and electronic properties. sioc-journal.cn

A mathematical model is then developed to correlate these descriptors with the observed biological activity. This model can be a simple linear equation or a more complex machine learning algorithm like an artificial neural network. nih.gov Once a statistically robust QSAR model is established, it can be used to predict the activity of new peptides like this compound. Studies on ACE inhibitory peptides have shown that the hydrophobicity of the C-terminal amino acid is a critical factor for activity. nih.gov Given that this compound has a phenylalanine at its C-terminus, a QSAR model for ACE inhibition would likely predict it to be active.

Disclaimer: The following table presents a hypothetical QSAR model for the prediction of ACE inhibitory activity of tetrapeptides. This is a simplified, illustrative example and does not represent a validated model from the literature.

| Descriptor | Coefficient | Description |

| Hydrophobicity of C-terminal residue (H_C-term) | 0.85 | The hydrophobicity of the amino acid at the C-terminus. |

| Steric parameter of N-terminal residue (S_N-term) | -0.25 | A measure of the size of the amino acid at the N-terminus. |

| Electronic parameter of residue at position 2 (E_p2) | 0.15 | A descriptor of the electronic properties of the second amino acid. |

| Hydrogen bond donors in the peptide (HBD) | 0.30 | The total number of hydrogen bond donors. |

| Constant | 1.20 | Intercept of the model. |

| Hypothetical QSAR Equation | pIC50 = 1.20 + 0.85(H_C-term) - 0.25(S_N-term) + 0.15(E_p2) + 0.30(HBD) |

Systems Biology Approaches for Understanding Complex Biological Networks

Systems biology offers a holistic approach to understanding the intricate web of interactions that occur within a biological system upon introduction of a molecule like this compound. Rather than focusing on a single molecular target, systems biology aims to elucidate the peptide's effect on entire pathways, networks, and cellular functions. This is particularly relevant for peptides that may exhibit pleiotropic effects or interact with multiple components of the cellular machinery.

The integration of high-throughput experimental data with computational modeling is central to systems biology. For a peptide such as this compound, a systems biology workflow would typically involve several stages. Initially, experimental techniques like transcriptomics, proteomics, and metabolomics would be employed to generate large-scale datasets detailing the global changes in a biological system (e.g., a cell line or organism) after exposure to the peptide.

These datasets are then used to construct or refine computational models of biological networks. By analyzing the data, researchers can identify which genes, proteins, and metabolic pathways are significantly perturbed by this compound. This network-level analysis can reveal previously unknown molecular targets and mechanisms of action. For instance, if the peptide influences pathways related to inflammation or cell proliferation, these connections would become apparent.

While specific systems biology studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles are widely applied to other peptides. The goal is to move beyond a one-molecule, one-target paradigm to a more comprehensive understanding of a peptide's biological role. The generation of complex datasets from peptide-based dynamic libraries allows for the exploration of how environmental conditions can influence sequence selection and function, a key concept in understanding emergent properties in complex biological systems. gla.ac.uk

De Novo Computational Design of this compound Analogs

De novo computational design involves creating novel peptide sequences with desired properties from scratch, rather than by modifying existing ones. This approach is particularly powerful for developing analogs of this compound with improved stability, target affinity, or novel functions. The process typically relies on algorithms that explore the vast sequence and conformational space to identify candidates that are predicted to fold into a specific structure or bind to a particular target. researchgate.net

One common strategy in de novo design is to use fragment-based methods. researchgate.net In this approach, the desired structure is broken down into smaller fragments, and a library of possible amino acid sequences for each fragment is computationally assembled and evaluated. For designing analogs of this compound, a designer might specify a particular backbone conformation, such as a β-turn, which is common in short peptides and often crucial for biological activity. The algorithm would then search for amino acid sequences that are predicted to adopt this conformation.

Machine learning and artificial intelligence are also increasingly being integrated into de novo design workflows. researchgate.netresearchgate.net These models can be trained on large datasets of known peptide sequences and their properties to predict the characteristics of novel sequences. researchgate.netresearchgate.net For instance, a model could be trained to predict the aggregation propensity or binding affinity of tetrapeptides, allowing for the rapid screening of millions of potential this compound analogs in silico before committing to expensive and time-consuming chemical synthesis. researchgate.netresearchgate.net

The design process often involves an iterative cycle of computational prediction and experimental validation. nih.gov A small number of promising candidates designed in silico are synthesized and tested in the laboratory. The experimental results are then used to refine the computational models, leading to improved predictions in the next design cycle. This synergy between computational and experimental approaches accelerates the discovery of novel peptide-based therapeutics and research tools. nih.gov

Below is an illustrative table outlining a hypothetical workflow for the de novo design of this compound analogs.

| Step | Description | Computational Tools/Methods | Desired Outcome |

| 1. Target Identification & Structural Analysis | Define the biological target and analyze its structure to identify potential binding sites. | Molecular Docking, Structural Biology Databases | A well-defined binding pocket on the target protein. |

| 2. Scaffold Selection | Choose a structural template for the peptide analog, such as a specific type of β-turn or helical conformation. | Peptide Structure Prediction, Molecular Dynamics | A stable peptide backbone conformation. |

| 3. Sequence Optimization | Use computational algorithms to identify amino acid sequences that fit the selected scaffold and have favorable interactions with the target. | Rotamer Libraries, Energy Minimization, Machine Learning Models | A list of candidate peptide sequences with high predicted binding affinity. |

| 4. In Silico Property Prediction | Evaluate the designed sequences for other important properties like solubility, stability, and potential for aggregation. | QSAR Models, Coarse-Grained Molecular Dynamics | Prioritized list of analogs with a balanced profile of desired characteristics. |

| 5. Experimental Validation | Synthesize the top-ranked peptide analogs and test their biological activity and properties in vitro. | Solid-Phase Peptide Synthesis, Binding Assays | Experimental confirmation of the predicted activity and properties. |

| 6. Iterative Refinement | Use the experimental data to refine the computational models and repeat the design cycle. | Feedback Loop to Steps 3 & 4 | Improved predictive models and next-generation analogs. |

The following table provides examples of hypothetical this compound analogs that could be designed using these computational methods, with the goal of modulating a specific property.

| Original Sequence | Analog Sequence | Design Rationale | Predicted Property Change |

| This compound | H-D-Leu -Leu-Val-Phe-OH | Introduce a D-amino acid | Increased resistance to proteolysis |

| This compound | H-Leu-Leu-Ala -Phe-OH | Alanine scan to probe importance of Valine residue | Altered binding affinity or specificity |

| This compound | H-Leu-Leu-Val-Tyr -OH | Replace Phenylalanine with Tyrosine | Potentially altered binding through hydrogen bonding |

| This compound | H-Aib -Leu-Val-Phe-OH | Introduce Aminoisobutyric acid (Aib) | Induce a more defined helical or turn structure |

Advanced Research Applications and Future Directions for H Leu Leu Val Phe Oh

Utilization in Supramolecular Chemistry and Advanced Delivery Systems

The tetrapeptide H-Leu-Leu-Val-Phe-OH, with its distinct sequence of hydrophobic and aromatic residues, serves as an interesting model for studies in supramolecular chemistry. vulcanchem.com Its amphipathic nature, arising from the bulky, nonpolar leucine (B10760876) and valine side chains and the aromatic phenylalanine ring, drives its involvement in complex molecular recognition and self-organization phenomena. vulcanchem.com These characteristics are pivotal for its application in creating sophisticated drug delivery vehicles and other advanced material systems.

Investigation of Self-Assembly Properties and Micellar Structures

The self-assembly of peptides into ordered nanostructures is a cornerstone of bottom-up nanotechnology, driven by a combination of non-covalent forces including hydrogen bonding, hydrophobic interactions, and π-π stacking. acs.orgmdpi.com Peptides with alternating hydrophobic and hydrophilic domains, such as this compound, are particularly prone to spontaneous organization in aqueous environments to minimize unfavorable interactions between their nonpolar sections and water. acs.org

Research into peptides with similar sequences provides significant insight into the potential self-assembly behavior of this compound. For instance, studies on Fmoc-protected amino acids, including leucine and valine, have demonstrated their capacity to form diverse morphologies, from fiber-like assemblies to flower-like structures, depending on conditions like concentration and temperature. researchgate.net The self-assembly process is highly dependent on the amino acid sequence; for example, the replacement of phenylalanine with leucine has been shown to enable gelation in certain dipeptides. mdpi.com

A notable example involves a closely related peptide, H-Phe-Phe-Val-Leu-Lys-OH, which was specifically designed for multimodal self-assembly and targeted drug delivery. rsc.org This peptide was engineered to possess a binding site for the synthetic receptor cucurbit nih.govuril (Q7) at the N-terminus and a sequence that would self-assemble in the absence of the receptor. rsc.orgrsc.org Upon conjugation with the antitumor agent camptothecin, the addition of Q7 induced the formation of monodisperse micellar structures. rsc.orgrsc.org These micelles would then decompose in the high-spermine environment of cancer cells, which competitively released the drug conjugate from the Q7 host, triggering the self-assembly of the peptide into fibrils for sustained drug release. rsc.org This research highlights how the inherent self-assembly properties of a Leu-Val-Phe core sequence can be harnessed and controlled by external stimuli for advanced delivery applications.

Table 1: Self-Assembled Structures of Related Peptides

| Peptide/Derivative | Self-Assembled Structure(s) | Conditions/Notes | Source(s) |

| Fmoc-Leu-OH | Flower-like morphology, changing to tube-like upon heating | Self-assembly in solution | researchgate.net |

| Fmoc-Val-OH | Flower-like or fiber-like, depending on concentration | Self-assembly in solution | researchgate.net |

| H-l-Phe-ΔPhe-OH | Ordered nanotubes | Stable to high temperatures and proteases | mdpi.com |

| H-Phe-Phe-Val-Leu-Lys-OH conjugate | Micellar structures (with Q7), Fibrils (without Q7) | Stimuli-responsive system for drug delivery | rsc.org |

| D-Phe-Phe | Homogeneous nanofibrils | Forms stable, thermoreversible hydrogels | mdpi.com |

Exploration of Host-Guest Interactions with Synthetic Receptors

The specific amino acid sequence of this compound makes it a candidate for molecular recognition studies involving synthetic host molecules. Host-guest chemistry explores the binding of a "guest" molecule (in this case, the peptide) within the cavity or on the surface of a larger "host" molecule, such as a cyclodextrin, calixarene, or cucurbituril. nih.govbeilstein-journals.orgrsc.org These interactions are highly specific, driven by factors like size, shape, charge, and hydrophobicity. rsc.org

The aromatic phenylalanine residue is a primary target for complexation by various synthetic receptors. Cucurbiturils, for example, have a hydrophobic cavity and polar portals that can strongly bind aromatic residues like phenylalanine. rsc.orgrsc.orgnih.gov The study involving the H-Phe-Phe-Val-Leu-Lys-OH peptide demonstrated that cucurbit nih.govuril (Q7) selectively complexes with the N-terminal phenylalanine residue, a process which was used to control the peptide's assembly into micellar structures. rsc.orgrsc.org Similarly, cyclodextrins and calixarenes are known to form host-guest complexes with aromatic amino acids. nih.govbeilstein-journals.org

The aliphatic leucine and valine residues also contribute to binding, primarily through hydrophobic interactions within the receptor's cavity. nih.gov Studies on the binding of essential amino acids to inverted cucurbit nih.govuril (iQ nih.gov) showed that the alkyl side chains of leucine and isoleucine were accommodated within the host's cavity. nih.gov The selectivity of a host for a particular peptide guest is often a cooperative effect, involving interactions with multiple residues. For example, bridged bis(β-cyclodextrin) hosts have been shown to differentiate between the isomeric dipeptides Leu-Gly and Gly-Leu, indicating sensitivity to the peptide sequence. rsc.org

Table 2: Examples of Host-Guest Interactions with Related Peptides and Amino Acids

| Host Molecule | Guest Molecule(s) | Binding Affinity (Kₐ) / Observation | Method | Source(s) |

| Cucurbit nih.govuril (Q7) | H-Phe-Phe-Val-Leu-Lys-OH | Complexation at the N-terminal Phe residue | Drug delivery study | rsc.org |

| Cucurbit mdpi.comuril (Q8)•MV | Tryptophan | Kₐ = 4.3 × 10⁴ M⁻¹ | Isothermal Titration Calorimetry (ITC) | rsc.org |

| p-Sulfonatocalix beilstein-journals.orgarene (SC4) | Arg-Arg | Kₐ = 7.00 × 10³ M⁻¹ | ¹H-NMR | nih.gov |

| Inverted Cucurbit nih.govuril (iQ nih.gov) | Phenylalanine (Phe) | Strong binding observed | ¹H-NMR Spectroscopy | nih.gov |

| Inverted Cucurbit nih.govuril (iQ nih.gov) | Leucine (Leu) / Valine (Val) | Alkyl side chains accommodated in cavity (Leu); no significant interaction (Val) at pH 7.0 | ¹H-NMR Spectroscopy | nih.gov |

| Bridged bis(β-cyclodextrin) | Leu-Gly | Differentiated from Gly-Leu isomer | Not specified | rsc.org |

Emerging Methodologies and Interdisciplinary Research Opportunities in Peptide Science

This compound and peptides of its class are integral to the advancement of peptide science, benefiting from and contributing to emerging synthetic methodologies and interdisciplinary applications. The development of more efficient and precise methods for peptide synthesis, modification, and screening is expanding the functional landscape for these molecules.

Modern peptide synthesis, predominantly Solid-Phase Peptide Synthesis (SPPS), allows for the routine and controlled construction of sequences like this compound. vulcanchem.com Emerging methodologies focus on improving the efficiency and sustainability of these processes. This includes the development of novel coupling reagents, the use of minimal protecting groups to streamline synthesis, and advancements in peptide purification techniques. researchgate.netnih.gov Furthermore, techniques like amino acid scanning, where individual residues are systematically replaced (e.g., with alanine), are used to probe structure-activity relationships, which could be applied to this compound to understand the specific contribution of each residue to its biological activity or self-assembly properties. nih.gov

Interdisciplinary research provides new contexts for the application of this tetrapeptide. In materials science, the self-assembling properties of peptides are being harnessed to create novel biomaterials, such as hydrogels for wound healing or nanostructures for electronics. acs.orgmdpi.com The ability of short peptides to form ordered structures like nanotubes and vesicles opens avenues for their use as templates or functional components in nanotechnology. mdpi.com In biotechnology and medicine, sequences like Leu-Leu-Val-Phe are explored as building blocks for peptide-based drugs and diagnostics. chemimpex.com The creation of vast peptide libraries and their screening through techniques like affinity selection-mass spectrometry allows for the rapid identification of peptides that can bind to specific biological targets, a strategy that could identify novel applications for sequences related to this compound. nih.gov

Table 3: Emerging Methodologies and Interdisciplinary Applications

| Methodology/Field | Description | Relevance to this compound | Source(s) |

| Peptide Synthesis | N-to-C terminus synthesis with minimal protecting groups. | Offers a more efficient and practical route for synthesizing the peptide and its analogues. | nih.gov |

| Peptide Modification | Cyclization to enhance metabolic stability and constrain conformation. | Could improve the therapeutic potential of this compound by increasing its resistance to proteolysis. | nih.govthieme-connect.de |

| Screening Technologies | Affinity Selection-Mass Spectrometry (AS-MS) for screening large peptide libraries. | Could be used to discover novel binding partners and biological functions for the tetrapeptide sequence. | nih.gov |

| Materials Science | Use of self-assembling peptides to form hydrogels and other nanostructures. | The amphipathic nature of the peptide suggests potential as a building block for functional biomaterials. | acs.orgmdpi.com |

| Supramolecular Chemistry | Design of stimuli-responsive systems using host-guest interactions. | The peptide can be integrated into smart materials that respond to specific chemical or biological cues. | rsc.orgrsc.org |

| Biotechnology | Incorporation into peptide-based drugs and diagnostic tools. | Serves as a structural motif or building block for developing new therapeutic agents. | chemimpex.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.